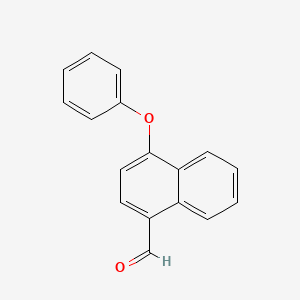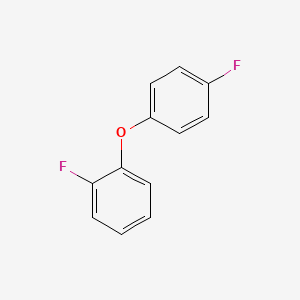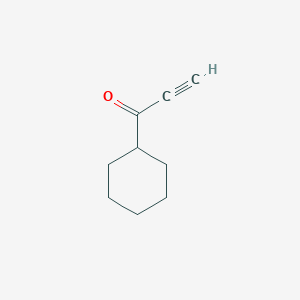![molecular formula C13H21NO4 B8602795 Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate](/img/structure/B8602795.png)
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with an ethyl ester and a hexynoate moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Hexynoate Moiety: The hexynoate moiety can be introduced through a coupling reaction with an appropriate alkyne precursor under standard coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same principles as the laboratory synthesis but optimized for yield and efficiency. This could include the use of flow reactors for continuous production and the implementation of robust purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Hydrolysis: Sodium hydroxide, hydrochloric acid.
Major Products
Deprotection: The major product is the free amine.
Hydrolysis: The major product is the carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis and other organic transformations.
Uniqueness
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate is unique due to its hexynoate moiety, which provides additional reactivity and versatility in synthetic applications. This compound’s ability to undergo various chemical transformations while maintaining the integrity of the protected amino group makes it a valuable tool in organic synthesis .
Propiedades
Fórmula molecular |
C13H21NO4 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate |
InChI |
InChI=1S/C13H21NO4/c1-6-8-9-10(11(15)17-7-2)14-12(16)18-13(3,4)5/h10H,7,9H2,1-5H3,(H,14,16) |
Clave InChI |
ZOJJKUPMUKMHEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC#CC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



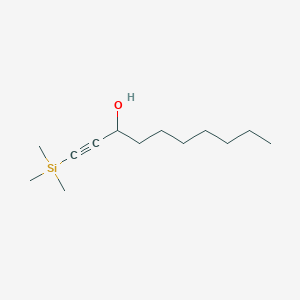
![Methanesulfonamide, N-[4-acetyl-2-[(2,4-difluorophenyl)thio]phenyl]-](/img/structure/B8602731.png)
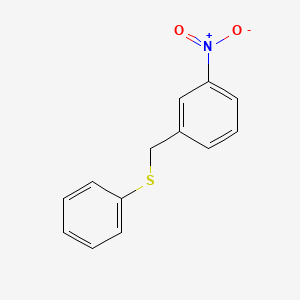
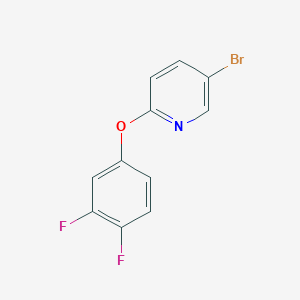
![(1Z)-N'-Cyano-5-{4-[(dimethylamino)methyl]pyridin-2-yl}pentanimidamide](/img/structure/B8602760.png)

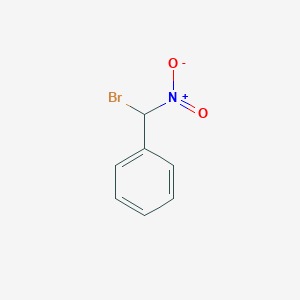
![2-Chloro-5,7-dimethylpyrazolo [1,5-a]pyrimidine](/img/structure/B8602778.png)
